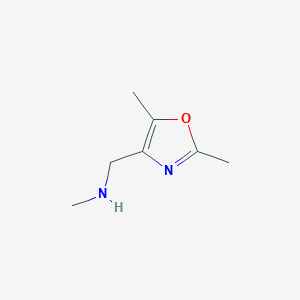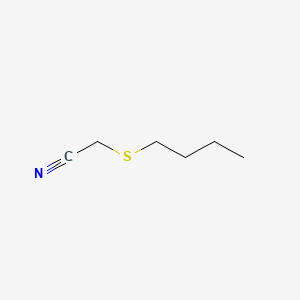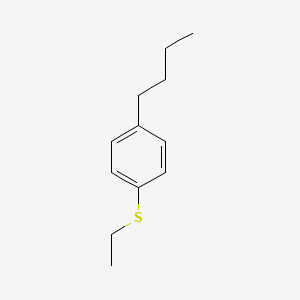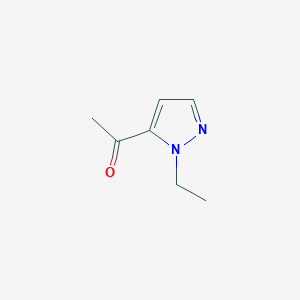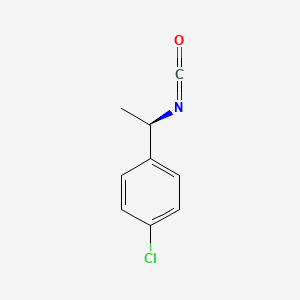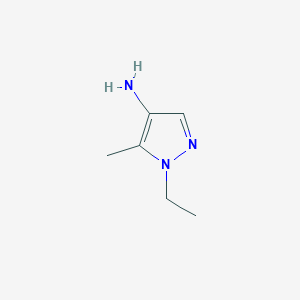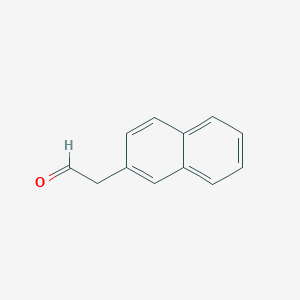
2-萘乙醛
描述
2-Naphthaleneacetaldehyde , also known as 2-(6-Methoxynaphthalen-2-yl)propanal , is a chemical compound with the molecular formula C14H14O2 . It belongs to the class of aldehydes and is derived from naphthalene. The compound exhibits interesting properties and has been studied for various applications .
Synthesis Analysis
The synthesis of 2-Naphthaleneacetaldehyde involves the reaction of naphthalene with an appropriate aldehyde source. While there are several synthetic routes, one common method is the Vilsmeier–Haack reaction, where naphthalene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the aldehyde product .
科学研究应用
合成和化学
席夫碱和铜络合物的合成:Luo等人(2020年)描述了一个实验,其中合成了2-羟基-1-萘甲醛邻苯二胺席夫碱及其铜(II)络合物。该复合物使用FTIR和1H NMR进行表征,提供了有机金属配位化合物合成和分析的见解(Luo et al., 2020)。
传感器的开发:Das和Goswami(2017年)讨论了2-羟基-1-萘醛,2-萘乙醛的衍生物,作为各种荧光化学传感器的构建模块。这些传感器用于检测各种阳离子和阴离子,展示了其在分子识别和超分子化学中的实用性(Das & Goswami, 2017)。
醛和酮的制备:Furukawa等人(1994年)报告了一种过程,其中萘-1,8-二硫醇与醛反应,包括2-萘乙醛,产生各种醛和酮。这种反应对于在化学中生成有用的有机化合物具有重要意义(Furukawa et al., 1994)。
荧光探针的合成:Xu等人(2016年)开发了一种简单的基于萘的荧光探针,用于检测甲醛,展示了2-萘乙醛衍生物在分析化学和生物成像中的潜力(Xu et al., 2016)。
材料科学
有机锡化合物用于OLEDs:García-López等人(2014年)合成了源自2-羟基萘甲醛的席夫碱的有机锡化合物。这些化合物被用于有机发光二极管(OLEDs)中,表明在材料科学和电子学中具有潜在应用(García-López等人,2014年)。
金属氧化物纳米颗粒的生产:Xaba等人(2016年)探讨了与2-萘乙醛相关的双(2-羟基-1-萘醛基)金属络合物用于生产氧化锌和氧化镉纳米颗粒。这些材料在催化、传感器和其他技术领域有广泛应用(Xaba et al., 2016)。
生物应用
- 抗原虫活性:Ganapaty等人(2006年)发现2-萘醛的衍生物,包括2-萘乙醛,具有抗原虫活性。这一发现对于开发新的原虫感染治疗方法具有重要意义(Ganapaty et al., 2006)。
属性
IUPAC Name |
2-naphthalen-2-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWDLKOOMKAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447592 | |
| Record name | 2-Naphthaleneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthaleneacetaldehyde | |
CAS RN |
70080-13-6 | |
| Record name | 2-Naphthaleneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

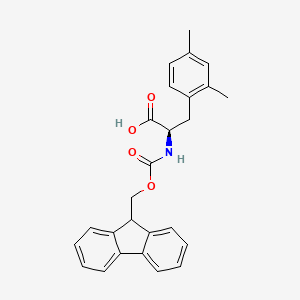
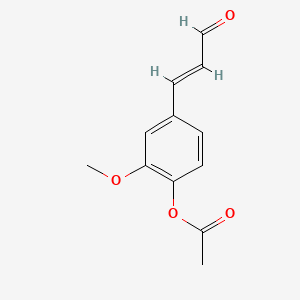
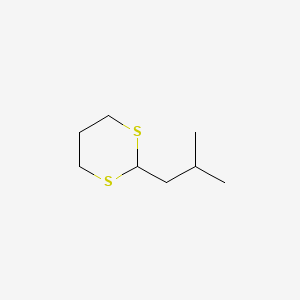
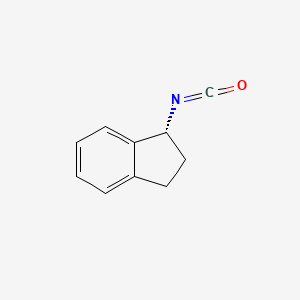
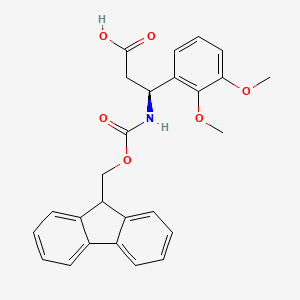
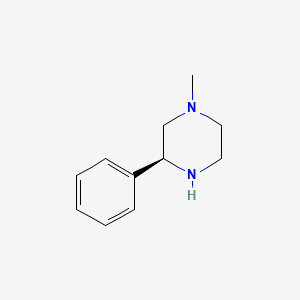
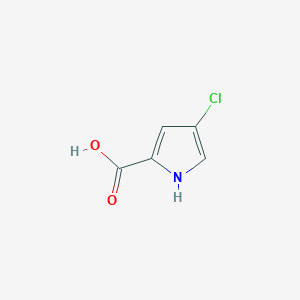
![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
